(3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring substituted with a pyrazole moiety and a methoxyphenyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving an amino acid derivative and an aldehyde.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrrolidine rings may facilitate binding to active sites, while the methoxyphenyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring can enhance its solubility and interaction with biological targets compared to similar compounds without this substitution.
Properties
IUPAC Name |
(3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-4-22-16(9-12(2)20-22)18(23)21-10-14(15(11-21)19(24)25)13-7-5-6-8-17(13)26-3/h5-9,14-15H,4,10-11H2,1-3H3,(H,24,25)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZOLSWISBWKHD-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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